

# Navigating the Landscape of Trifluorophenylacetic Acid Isomers: A Technical Guide

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## Compound of Interest

Compound Name: *2,3,4-Trifluorophenylacetic acid*

Cat. No.: B1303383

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While the specified topic of this guide is **2,3,4-Trifluorophenylacetic acid**, a comprehensive literature review reveals a significant disparity in available technical data. The vast majority of research, particularly in drug development and materials science, focuses on its isomer, 2,4,5-Trifluorophenylacetic acid. This document will first present the available data for **2,3,4-Trifluorophenylacetic acid** and then provide an in-depth guide to the scientifically and industrially prominent 2,4,5-Trifluorophenylacetic acid, addressing the core requirements of researchers, scientists, and drug development professionals.

## 2,3,4-Trifluorophenylacetic Acid: Core Identifiers and Safety Profile

**2,3,4-Trifluorophenylacetic acid** is a fluorinated aromatic carboxylic acid. While its specific applications and experimental protocols are not widely documented in publicly available literature, its fundamental chemical and safety information is established.

## Chemical Identifiers

Identifier	Value
CAS Number	243666-12-8[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>2</sub>
Molecular Weight	190.12 g/mol
InChI Key	OSQPRQRJSJMQRJ-UHFFFAOYSA-N
Canonical SMILES	C1=CC(=C(C(=C1F)F)CC(=O)O
Physical Form	Solid
Melting Point	102-105 °C[1]

## Safety and Hazard Information

**2,3,4-Trifluorophenylacetic acid** is classified as an irritant. Handling should be performed in a well-ventilated area with appropriate personal protective equipment.

Hazard Code	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

## 2,4,5-Trifluorophenylacetic Acid: An In-Depth Technical Guide

In contrast to its 2,3,4-isomer, 2,4,5-Trifluorophenylacetic acid is a critical building block in the pharmaceutical and materials science sectors. Its most notable application is as a key intermediate in the synthesis of Sitagliptin, a widely used medication for the treatment of type 2 diabetes.[2][3][4] It also finds use in the development of agrochemicals and advanced materials, including high-performance polymers and perovskite solar cells.[5][6]

## Chemical and Physical Properties

Property	Value
CAS Number	209995-38-0[4]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>2</sub> [5]
Molecular Weight	190.12 g/mol [5]
Appearance	White to off-white solid[7]
Melting Point	121-125 °C[2]
pKa	3.78±0.10 (Predicted)[8]
Solubility	Soluble in chloroform, DMSO, and methanol[2]

## Experimental Protocols: Synthesis of 2,4,5-Trifluorophenylacetic Acid

Several synthetic routes to 2,4,5-Trifluorophenylacetic acid have been documented. One common method involves the reaction of 1,2,4,5-tetrafluorobenzene with an alkyl cyanoacetate.

Example Protocol: Synthesis from 1,2,4,5-Tetrafluorobenzene and Ethyl Cyanoacetate

This two-step process involves an initial nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate

- In a suitable reaction vessel, dissolve 1,2,4,5-tetrafluorobenzene and ethyl cyanoacetate in an organic solvent such as N,N-dimethylformamide (DMF).
- Under alkaline conditions, for example, using sodium hydride (NaH) as a base, the reaction mixture is stirred at a controlled temperature.
- The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

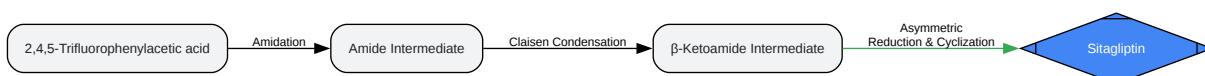
- Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
- The organic layer is washed, dried, and concentrated to yield the crude ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate.

#### Step 2: Hydrolysis and Decarboxylation to 2,4,5-Trifluorophenylacetic Acid

- The crude product from Step 1 is subjected to hydrolysis under either acidic or basic conditions. For basic hydrolysis, an aqueous solution of a strong base like sodium hydroxide is used.
- The mixture is heated to reflux for several hours to facilitate both the hydrolysis of the ester and nitrile groups and the subsequent decarboxylation.
- After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, which leads to the precipitation of the solid 2,4,5-Trifluorophenylacetic acid.
- The precipitated solid is collected by filtration, washed with water, and dried to afford the final product.

## Applications in Drug Development: The Synthesis of Sitagliptin

2,4,5-Trifluorophenylacetic acid is a pivotal precursor in the asymmetric synthesis of Sitagliptin. The trifluorophenyl moiety is a key structural feature of the final drug molecule, contributing to its binding affinity and pharmacokinetic properties. The synthesis generally involves the amidation of 2,4,5-trifluorophenylacetic acid followed by a series of stereoselective reactions to introduce the chiral amine component.

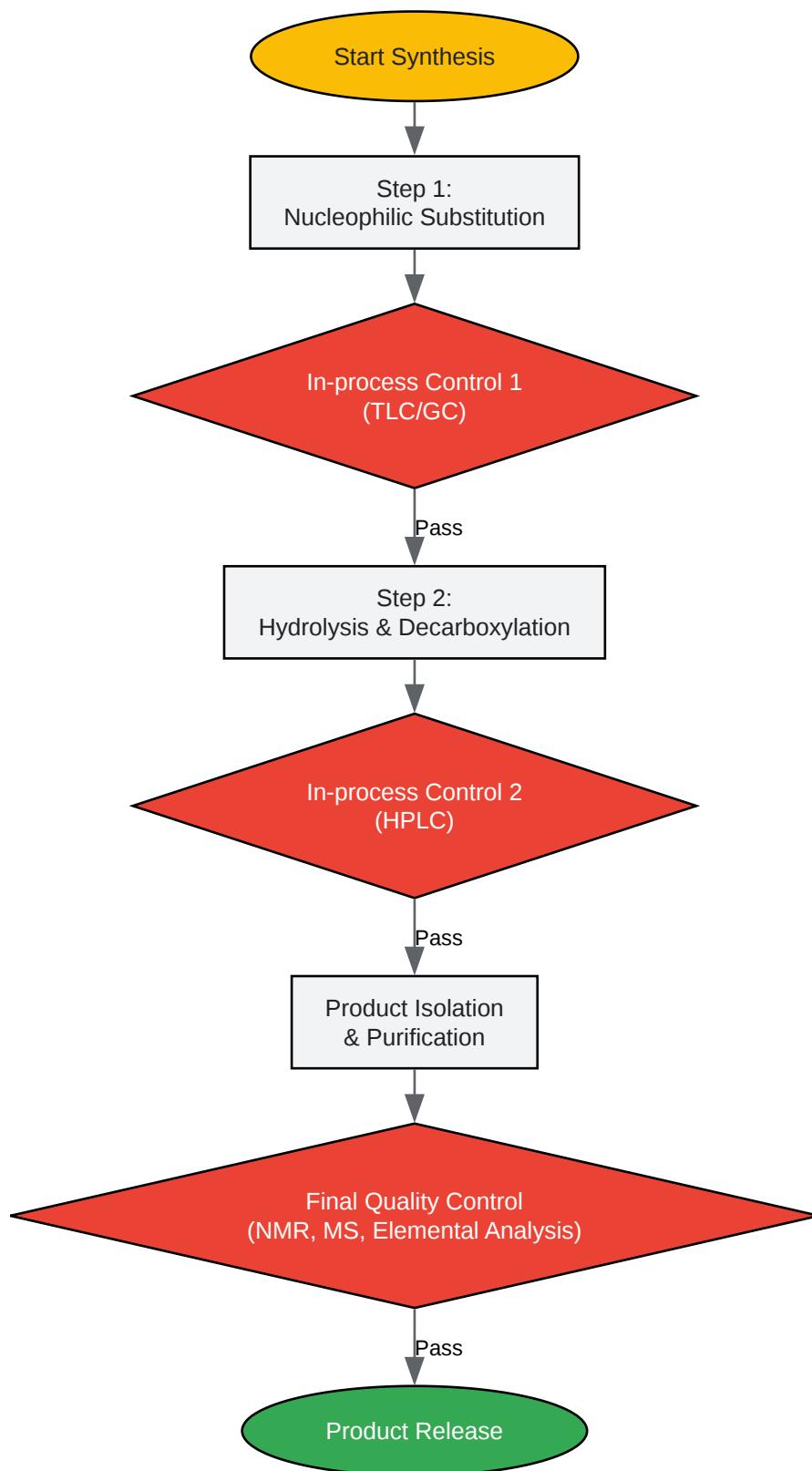


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Caption: Simplified synthetic pathway for Sitagliptin highlighting the role of 2,4,5-Trifluorophenylacetic acid.

## Workflow for Quality Control in Synthesis

The synthesis of 2,4,5-Trifluorophenylacetic acid for pharmaceutical applications requires stringent quality control at each stage to ensure the purity and identity of the final product.



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Caption: A typical quality control workflow for the synthesis of 2,4,5-Trifluorophenylacetic acid.

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